tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
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Description
Tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C13H17F3N4O2 and its molecular weight is 318.3. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
A study conducted by Chavchich et al. (2016) focused on the preclinical development of trifluoromethyl-substituted pyridine and pyrimidine analogs for malaria treatment and prevention. The compound JPC-3210, closely related to the chemical structure , was identified as a lead compound due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum strains and its greater in vivo efficacy against murine malaria. This research underlines the potential of such compounds in developing new antimalarial agents with improved efficacy and safety profiles (Chavchich et al., 2016).
Histamine H4 Receptor Ligands
Another study by Altenbach et al. (2008) explored the structure-activity relationships of 2-aminopyrimidines, including modifications to the pyrimidine core similar to the compound , as ligands of the histamine H4 receptor. This research aimed at optimizing potency for potential therapeutic applications in inflammation and pain through the systematic modification of the molecule's core structure and functional groups. The findings contribute to the understanding of how such compounds can be tailored for specific receptor targeting and therapeutic effects (Altenbach et al., 2008).
Synthetic Methodologies
Research by Zinchenko et al. (2018) on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate highlighted synthetic approaches to derive novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These methodologies facilitate the synthesis of potentially biologically active compounds, showcasing the utility of such chemical structures in the development of new drugs or research tools (Zinchenko et al., 2018).
Photoredox-Catalyzed Cascade Reactions
Wang et al. (2022) demonstrated the use of a photoredox-catalyzed amination process involving a compound structurally related to the one , facilitating the synthesis of 3-aminochromones. This innovative approach underscores the compound's relevance in creating diverse amino pyrimidines, highlighting its versatility in synthetic chemistry applications (Wang et al., 2022).
Properties
IUPAC Name |
tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-12(2,3)22-11(21)20-5-4-8-7(6-20)9(13(14,15)16)19-10(17)18-8/h4-6H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOQHEUKVKRMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.